3,3'-Azanediylbis(propan-1-ol) hydrochloride

Organoboron Chemistry Nucleophilicity Cross-Coupling Reagents

3,3'-Azanediylbis(propan-1-ol) hydrochloride (CAS 102878-91-1), systematically named 3-[(3-hydroxypropyl)amino]propan-1-ol hydrochloride, is a secondary amino dialcohol supplied as a hydrochloride salt with molecular formula C₆H₁₆ClNO₂ and a molecular weight of 169.65 g/mol. Its free base form (CAS 14002-33-6, C₆H₁₅NO₂, MW 133.19) is also known as bis(3-hydroxypropyl)amine or dipropanolamine.

Molecular Formula C6H16ClNO2
Molecular Weight 169.649
CAS No. 102878-91-1
Cat. No. B596454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Azanediylbis(propan-1-ol) hydrochloride
CAS102878-91-1
Molecular FormulaC6H16ClNO2
Molecular Weight169.649
Structural Identifiers
SMILESC(CNCCCO)CO.Cl
InChIInChI=1S/C6H15NO2.ClH/c8-5-1-3-7-4-2-6-9;/h7-9H,1-6H2;1H
InChIKeyWVGKDGIBIBKTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Azanediylbis(propan-1-ol) Hydrochloride Procurement: A C6 Secondary Amino Alcohol HCl Salt for Organoboron Reagent Development


3,3'-Azanediylbis(propan-1-ol) hydrochloride (CAS 102878-91-1), systematically named 3-[(3-hydroxypropyl)amino]propan-1-ol hydrochloride, is a secondary amino dialcohol supplied as a hydrochloride salt with molecular formula C₆H₁₆ClNO₂ and a molecular weight of 169.65 g/mol . Its free base form (CAS 14002-33-6, C₆H₁₅NO₂, MW 133.19) is also known as bis(3-hydroxypropyl)amine or dipropanolamine . This compound class serves as a chelating ligand for boron in the formation of nucleophilic borate reagents relevant to transition-metal-catalyzed cross-coupling research [1].

3,3'-Azanediylbis(propan-1-ol) Hydrochloride Scientific Selection: Why Pinacol or Diethanolamine Chelates Are Not Equivalent


Bis(3-hydroxypropyl)amine forms a six-membered chelate ring with boron, which is structurally distinct from the five-membered rings produced by diethanolamine (DEA) or pinacol. This ring-size difference has experimentally measurable consequences for borate nucleophilicity and conformational rigidity. The hydrochloride salt further provides distinct handling advantages—it is a solid that can be precisely weighed and stored under dry conditions at 2–8 °C, whereas the free base is a viscous hygroscopic oil sensitive to both moisture and CO₂. Simply substituting the free base or other amino alcohols ignores both the documented chelate performance differences and the practical benefits of the salt form in reproducible laboratory workflows [1].

3,3'-Azanediylbis(propan-1-ol) Hydrochloride Technical Differentiation Data: Comparator-Based Quantitative Evidence


Phenyl Ion Affinity: Dipropanolamine Borate vs. Diethanolamine (5,5-ONO) Borate

The anionic borate derived from dipropanolamine (6,6-bicyclic chelate) exhibits a substantially higher phenyl ion affinity (PhIA) than the analogous borate derived from diethanolamine (5,5-bicyclic chelate). A lower PhIA value for the neutral Lewis acid indicates that the corresponding anionic borate provides a better thermodynamic source of phenyl anion [1].

Organoboron Chemistry Nucleophilicity Cross-Coupling Reagents Transmetallation

Conformational Rigidity: Dipropanolamine Chelate vs. Diethanolamine Chelate

The 6,6-bicyclic chelate formed by dipropanolamine is considerably more conformationally rigid than the 5,5-bicyclic analogue derived from diethanolamine. The paper directly states the conformational rigidity advantage and attributes this to the alleviation of ring strain in the six-membered chelate [1].

Chelate Stability Boron Reagent Robustness Variable-Temperature NMR Conformational Analysis

Physical State and Handling: Hydrochloride Salt vs. Free Base (CAS 14002-33-6)

The hydrochloride salt (CAS 102878-91-1) is a solid at ambient temperature, whereas the free base bis(3-hydroxypropyl)amine (CAS 14002-33-6) is reported by multiple vendors as a colorless to yellow sticky oil or semi-solid . The salt form enables precise gravimetric dispensing and long-term storage under dry, sealed conditions at 2–8 °C without the weighing losses and compositional drift associated with viscous hygroscopic liquids [1].

Compound Storage Weighing Accuracy Laboratory Handling Hygroscopicity

Additive-Free Iron Transmetallation Enabled by Dipropanolamine Borate Nucleophilicity

The anionic dipropanolamine-chelated borates K[2a] undergo additive-free, direct boron-to-iron hydrocarbyl transmetallation with well-defined iron(II) (pre)catalysts. This contrasts with the established requirement for magnesium or zinc additives (e.g., MgBr₂, ZnCl₂, Zn(Ar)₂) when using less nucleophilic arylpinacol boronate esters or triorganoboranes under comparable iron-catalyzed Suzuki-Miyaura conditions [1].

Iron Catalysis Suzuki-Miyaura Coupling Base Metal Catalysis Additive-Free Conditions

3,3'-Azanediylbis(propan-1-ol) Hydrochloride Application Scenarios Grounded in Quantitative Differentiation Evidence


Synthesis of High-Nucleophilicity Aryl- and Heteroarylborate Reagents for Iron-Catalyzed Cross-Coupling

Researchers developing iron-catalyzed Suzuki-Miyaura cross-coupling or C–H functionalization methodologies should select 3,3'-azanediylbis(propan-1-ol) hydrochloride as the precursor to the dipropanolamine chelating ligand when enhanced borate nucleophilicity is critical. The resultant borates exhibit PhIA values (+36.3 kcal mol⁻¹) that are +19.3 kcal mol⁻¹ higher than diethanolamine-derived analogues [1], enabling additive-free transmetallation to iron—a capability not replicated by pinacol-based or DEA-based borates under otherwise identical conditions [1].

Preparation of Conformationally Robust Boronate Esters Requiring Thermal Stability During Catalysis

For catalytic applications operating at elevated temperatures (e.g., 60–100 °C), dipropanolamine-derived boronate esters maintain a single rigid conformation up to 110 °C, unlike diethanolamine-derived 5,5-bicyclic analogues that become fluxional above 40 °C [1]. This thermal conformational stability is critical for mechanistic reproducibility and for reactions where ligand exchange dynamics could compromise catalytic selectivity. The hydrochloride salt can be quantitatively deprotonated with KH, tBuOK, or KOMe to generate the active anionic borate K[2a] in near-quantitative yields [1].

Laboratory-Scale Stoichiometric Organoboron Synthesis Requiring Precise Gravimetric Control

When generating dipropanolamine-chelated boronate esters from boronic acids, the solid hydrochloride salt form (CAS 102878-91-1) enables accurate milligram-scale weighing with standard laboratory balances [2]. This is a distinct practical advantage over the free base (CAS 14002-33-6), which is a viscous hygroscopic oil requiring solvent dilution or warmed transfer for quantitative dispensing . The salt can be stored sealed in dry conditions at 2–8 °C, whereas the free base must be kept in the dark at room temperature with careful exclusion of moisture [REFS-2,3].

Benchmarking and Comparator Studies for Chelate-Dependent Borate Reactivity

Research groups systematically investigating the relationship between chelate ring size and organoboron nucleophilicity should include the dipropanolamine-derived system as the six-membered chelate representative. The published PhIA data for entries 1–8 in Table 1 of Dunsford et al. (2015) [1] provide a complete computational benchmarking series against 5,5-bicyclic (DEA), triolborane, BF₃, BPh₃, B(OMe)₃, and pinacol-based systems, enabling direct correlation of ring strain alleviation with phenyl ion affinity. The hydrochloride salt ensures that the free base is not partially neutralized by atmospheric CO₂ prior to complexation, which could confound reactivity comparisons.

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